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Compound of Interest

Compound Name: 1-Ethylbenz(cd)indol-2(1H)-one

Cat. No.: B154958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 1-Ethylbenz(cd)indol-2(1H)-one. While direct experimental spectra for
this specific molecule are not readily available in the public domain, this document outlines the
expected spectroscopic characteristics based on its chemical structure and data from
analogous compounds. It also details the standard experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are
crucial for the synthesis and characterization of such molecules in a research and drug
development context.

Compound Overview

1-Ethylbenz(cd)indol-2(1H)-one, with the Chemical Abstracts Service (CAS) number 1830-56-
4, is a derivative of the benz[cd]indol-2(1H)-one ring system. Its molecular formula is
C13H11NO, and it has a molecular weight of approximately 197.24 g/mol . The structure
features a tricyclic aromatic core with an ethyl group attached to the nitrogen atom. This class
of compounds is of interest in medicinal chemistry due to the biological activities exhibited by
various derivatives. Accurate spectroscopic characterization is the cornerstone of any research
involving the synthesis and application of this and related molecules.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-Ethylbenz(cd)indol-
2(1H)-one. These predictions are based on the analysis of its chemical structure and
comparison with data from similar compounds.

ble 1: licted * : :

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
~7.8-8.2 Multiplet 3H Aromatic Protons
~72-76 Multiplet 3H Aromatic Protons
~4.2 Quartet 2H -N-CH2-CHs
~14 Triplet 3H -N-CH2-CHs

. 1 13 1
Chemical Shift (6, ppm) Assighment
~165-170 C=0 (Amide Carbonyl)
~ 120 - 140 Aromatic Carbons
~110- 120 Aromatic Carbons
~35-40 -N-CH2-CH3
~13-16 -N-CH2-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch
~ 2970 - 2850 Medium Aliphatic C-H Stretch

~ 1680 - 1650 Strong C=0 Stretch (Amide)

~ 1600 - 1450 Medium-Strong Aromatic C=C Stretch
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Iahlg_AL._ELedmie_d_Mass_Sp_e_ciLQmﬂnLQata

Relative Intensity Assignment
197 High [M]* (Molecular lon)
168 Medium [M - CzHs]*
140 Medium [M - CzHs - COJ*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of the purified 1-Ethylbenz(cd)indol-2(1H)-one.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.

Cap the NMR tube securely.
Data Acquisition:
* Insert the sample into the NMR spectrometer.

¢ Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.
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e Acquire a 'H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

e Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of
scans will be required compared to the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum. The typical spectral range
is 4000-400 cm~1.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer with an electron ionization (El) source. This is often
coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane,
ethyl acetate).

e If using GC-MS, inject a small volume (e.g., 1 pL) of the solution into the GC inlet. The GC
will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition:

The sample is vaporized and introduced into the ion source.

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV).

e This causes ionization and fragmentation of the molecule.

e The resulting positively charged ions are accelerated and separated by the mass analyzer
based on their mass-to-charge ratio (m/z).

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic
analysis and data interpretation.

Conclusion

The spectroscopic characterization of 1-Ethylbenz(cd)indol-2(1H)-one is essential for its
unambiguous identification and the assessment of its purity. This guide provides the expected
NMR, IR, and Mass Spec data, along with detailed, generalized protocols for their acquisition.
For researchers working on the synthesis or application of this compound, these protocols and
predicted data serve as a valuable reference for experimental design and data interpretation.
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The successful acquisition and interpretation of this spectroscopic data are critical steps in
advancing research and development involving this and related heterocyclic compounds.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethylbenz(cd)indol-
2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154958#spectroscopic-data-for-1-ethylbenz-cd-indol-
2-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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